Enhanced Lipophilicity via Meta-Fluoro Substitution
Fluorination at the meta‑position of 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid increases the predicted octanol‑water partition coefficient (LogP) from approximately 0.8 for the non‑fluorinated parent to 1.27 for TBA‑F [1]. This 0.47‑unit increase in LogP translates to approximately a 3‑fold higher lipophilicity, which can improve membrane permeability and oral bioavailability in drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.27 |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid, predicted LogP ≈ 0.8 |
| Quantified Difference | ΔLogP ≈ +0.47 (~3‑fold increase in partition coefficient) |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 |
Why This Matters
Increased lipophilicity is a key determinant of passive membrane diffusion, directly impacting cellular uptake and in vivo exposure for lead optimization programs.
- [1] ChemSpider. 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. Predicted ACD/LogP: 1.27. View Source
- [2] Frontiers in Chemistry. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. 2022, 10, 926723. View Source
